6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid is an organic compound with the molecular formula C10H11FO3S It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methylthio substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the ethoxy group via an ethylation reaction, followed by the introduction of the fluoro group through fluorination. The methylthio group can be introduced using a thiolation reaction. These reactions often require specific catalysts and conditions, such as the use of palladium catalysts in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom.
Substitution: The ethoxy, fluoro, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the ethoxy, fluoro, and methylthio groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)benzoic acid
- 3-(Methylthio)benzoic acid
- 2-Fluoro-6-(trifluoromethyl)benzoic acid
Uniqueness
6-Ethoxy-3-fluoro-2-(methylthio)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group can enhance solubility, while the fluoro group can increase metabolic stability. The methylthio group can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H11FO3S |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-ethoxy-3-fluoro-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H11FO3S/c1-3-14-7-5-4-6(11)9(15-2)8(7)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
OKABDSYWJQYHOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.